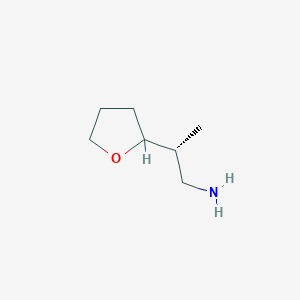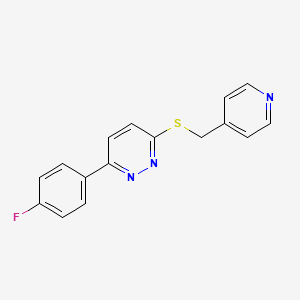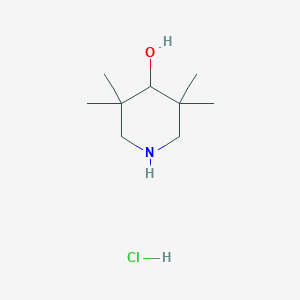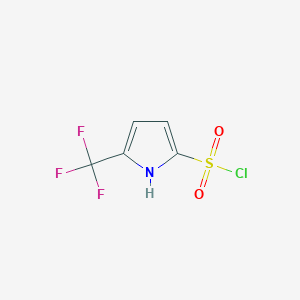![molecular formula C11H16N2O2S B2757684 2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione CAS No. 1368420-44-3](/img/structure/B2757684.png)
2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione, also known as AMPT, is a heterocyclic compound with a unique structure and properties that make it attractive for a variety of scientific applications. AMPT is a colorless, crystalline solid with a molecular weight of 180.20 g/mol and a melting point of 188-190°C. It is soluble in water, alcohol, and organic solvents. AMPT has been used in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.
Applications De Recherche Scientifique
Anticancer Activity
Research has demonstrated the synthesis and potential anticancer activity of 1,3-thiazine-2,4-diones, closely related to the compound . These studies have found that phenyl- and naphthyl-substituted thiazinediones exhibit selective antitumoral activity against leukemia cells. The mechanisms of action include caspase cascade activation, imbalance in intracellular Ca(2+) and mitochondrial metabolism, and/or endoplasmic reticulum stress (Ferreira et al., 2013).
ERK1/2 Inhibition for Cancer Therapy
A series of analogs for a substrate-specific ERK1/2 inhibitor based on thiazolidine-2,4-dione core have been developed, demonstrating the critical role of structural positioning for enhanced anticancer activity. Shifting ethoxy substitution on the phenyl ring significantly improved the compounds' ability to inhibit cell proliferation and induce apoptosis (Li et al., 2009).
Enantioselective Catalysis
The compound has relevance in the field of synthetic chemistry, particularly in enantioselective catalysis. Research involving 1,4-amino alcohols derived from (R)-1-phenylethylamine, which shares structural similarities with the target compound, has shown significant enantioselectivity in the addition of diethylzinc to aldehydes, leading to various chiral secondary alcohols (Asami et al., 2015).
Antimicrobial Activity
Studies on derivatives of the thiazolidine-2,4-dione scaffold, including those with aminomethylphenyl substituents, have highlighted their antimicrobial potential. Notably, certain derivatives have shown higher activity compared to reference drugs against a spectrum of Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).
Molecular Docking and Drug Design
The compound's framework has been explored in drug design, with molecular docking studies revealing significant anti-cancer activity. Specifically, derivatives of thiazolidine-2,4-dione showed promising results in docking studies against protein kinases, suggesting a potential pathway for developing novel anticancer agents (Asati & Bharti, 2018).
Propriétés
IUPAC Name |
[4-(1,1-dioxothiazinan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-16(13,14)15/h3-6H,1-2,7-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKLOGQCACGSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-bromo-2-(3-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2757604.png)



![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757610.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2757612.png)





![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)
![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)